![molecular formula C15H18N4O3 B2417360 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide CAS No. 2034369-34-9](/img/structure/B2417360.png)
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature . Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . This compound was synthesized previously in moderate yields by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters .
Molecular Structure Analysis
The molecular structure of this compound is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 4-position with a methyl group and at the 2-position with a piperidin-4-yl group.
Chemical Reactions Analysis
The reactions of related compounds have been studied . For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with various amines and hydrazine hydrate . The reaction of this compound with hydrazine hydrate was found to readily occur at room temperature .
Scientific Research Applications
Neuroinflammation Imaging
One significant application of related compounds is in the imaging of neuroinflammation. A study by Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, for noninvasive imaging of reactive microglia, which are crucial in the pathology of various neuropsychiatric disorders. This tracer specifically targets CSF1R, a microglia-specific marker, demonstrating its potential in understanding and treating neuroinflammatory conditions, including Alzheimer’s disease and Parkinson’s disease (Horti et al., 2019).
Anticancer and Anti-Angiogenic Activity
Derivatives of the compound have shown potential in anticancer research. Kambappa et al. (2017) synthesized novel derivatives with significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by inhibiting the formation of blood vessels in vivo and exerting cytotoxic effects (Kambappa et al., 2017).
Antimicrobial Activity
Compounds related to "N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide" have also been evaluated for their antimicrobial properties. Chambhare et al. (2003) synthesized derivatives that exhibited significant antibacterial and antimycobacterial activities against a range of microbial strains. This research indicates the potential of these compounds in developing new antimicrobial agents (Chambhare et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the fabrication of functional supramolecular assemblies and materials .
Mode of Action
It is known that similar compounds exhibit a ph-responsive self-assembling behavior in aqueous solutions due to the presence of certain moieties . This suggests that N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide may interact with its targets in a similar manner, leading to changes in the structure or function of the target.
Biochemical Pathways
Compounds with similar structures have been shown to influence the assembly of supramolecular structures . This suggests that N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide may have an impact on similar biochemical pathways.
Result of Action
Similar compounds have been shown to influence the formation of functional supramolecular assemblies and materials , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide interacts with its targets and carries out its functions. For instance, similar compounds have been shown to exhibit pH-responsive behavior , suggesting that the action of this compound may also be influenced by the pH of its environment.
properties
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-9-13(20)18-15(16-10)19-6-4-11(5-7-19)17-14(21)12-3-2-8-22-12/h2-3,8-9,11H,4-7H2,1H3,(H,17,21)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJGGEKPTXMUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)furan-2-carboxamide |
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